4-Fluoro-3-methylbenzonitrile - 185147-08-4

4-Fluoro-3-methylbenzonitrile

Catalog Number: EVT-327280
CAS Number: 185147-08-4
Molecular Formula: C8H6FN
Molecular Weight: 135.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-Fluoro-3-methylbenzonitrile is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. The compound's structure allows for a range of chemical reactions and interactions, making it a versatile agent in the synthesis of other compounds and in the study of chemical processes. This comprehensive analysis will delve into the synthesis, mechanism of action, and applications of 4-Fluoro-3-methylbenzonitrile, drawing on the latest research findings.

Molecular Structure Analysis

4-Fluoro-3-methylbenzonitrile consists of a benzene ring with a nitrile (-C≡N) group at the 1-position, a fluorine atom at the 4-position, and a methyl (-CH3) group at the 3-position. Computational studies using Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis set have predicted its optimized molecular geometry, revealing information about bond lengths, bond angles, and dihedral angles. []

Physical and Chemical Properties Analysis

The first-order hyperpolarizability calculations of 4-fluoro-3-methylbenzonitrile suggest its potential for nonlinear optical applications, such as frequency doubling and second harmonic generation (SHG). [] These properties could make it valuable in developing advanced optical materials for lasers and other photonic devices.

Anti-tuberculosis Drug Development:

While not directly studied, the structural similarity of 4-fluoro-3-methylbenzonitrile to other fluorinated aromatic compounds exhibiting anti-tubercular activity makes it a potential candidate for further investigation in this field. []

Applications in Various Fields

Medical Imaging

In the field of medical imaging, 4-Fluoro-3-methylbenzonitrile derivatives have been utilized in the development of PET radiotracers. The novel synthesis of 4-[(18)F]fluorobenzylamine, a building block for PET radiotracers, demonstrates the compound's potential in enhancing diagnostic imaging techniques. The successful labeling of peptides and oligodesoxynucleotides with fluorine-18 labeled prosthetic groups derived from 4-Fluoro-3-methylbenzonitrile showcases its applicability in the synthesis of compounds for medical imaging1.

Neurodegenerative Disease Research

Research into neurodegenerative diseases has also benefited from derivatives of 4-Fluoro-3-methylbenzonitrile. Structural, computational, and in silico studies of 4-bromo-3-fluorobenzonitrile have indicated its potential as an inhibitor for treating Alzheimer's and Parkinson's diseases. The compound's ability to penetrate the brain-blood barrier and its favorable binding patterns against key enzymes involved in these diseases highlight its therapeutic potential2.

Pesticide Development

The synthesis of 3-fluoro-4-methylbenzonitrile from ortho-toluidine has opened up new avenues in the development and production of new pesticides. The compound's ease of production and control during synthesis make it a valuable addition to the field of agrochemicals3.

Non-Linear Optics

In the realm of non-linear optics, the vibrational analysis and non-linear optical activity of 3-fluoro-4-methylbenzonitrile have been explored. Quantum chemistry calculations predict that the compound could be an efficient tool for future applications in this field, thanks to its high first-order hyperpolarizability6.

4-Amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol (1)

Compound Description: This compound exhibited promising anti-tuberculosis activity against both drug-sensitive (H37Rv) and multidrug-resistant (MDR) strains of Mycobacterium tuberculosis []. Docking and molecular dynamics simulations identified Mycobacterium tuberculosis β-ketoacyl ACP synthase I (KasA) as a potential cellular target for this compound. This compound demonstrated stronger binding to KasA compared to the standard inhibitor, thiolactomycin (TLM), based on MM(GB/PB)SA binding free energy calculations [].

Relevance: While structurally distinct from 4-fluoro-3-methylbenzonitrile, this compound is relevant due to its shared application in drug discovery research. Both compounds have been investigated for their potential therapeutic applications, with 4-fluoro-3-methylbenzonitrile being studied for its non-linear optical properties and thermochemistry [, ], and 4-Amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol for its anti-tuberculosis activity [].

N-(7-Cyano-6-(4-fluoro-3-(2-(3-(trifluoromethyl)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)cyclopropanecarboxamide (TAK-632)

Compound Description: This compound is a potent inhibitor of necroptosis, a form of programmed cell death, by targeting both receptor-interacting protein kinase 1 (RIPK1) and 3 (RIPK3) kinases []. Further structural optimization of TAK-632 led to the development of more potent and selective RIPK3 inhibitors [].

2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide

Compound Description: This compound has shown good potential against Klebsiella pneumoniae, with the chlorine atom potentially enhancing its activity by stabilizing the molecule in the target enzyme []. The study suggests this compound might act on penicillin-binding protein, leading to cell lysis [].

4-Fluoro-3-hydroxybutyric Acid

Compound Description: This compound is a fluorinated derivative of the metabolite 3-hydroxybutyric acid []. Fluorinated derivatives of metabolites, like 4-fluoro-3-hydroxybutyric acid, often exhibit altered bioactivity and can be used in nuclear magnetic resonance or positron emission tomography depending on the fluorine isotope employed [].

2,6-Dichlorobenzylidene-4-fluoro-3-nitroaniline (DFNA)

Compound Description: DFNA is an elastic organic crystal that exhibits thermosalient behavior, meaning it undergoes a shape change in response to temperature variations []. This combination of elasticity and thermosalient behavior in the same crystal is unusual [].

4-Fluoro-3',4',5'-trimethoxychalcone (C16)

Compound Description: This compound is a potent anti-invasive molecule that shows suboptimal pharmacokinetics with limited oral bioavailability and whole blood stability []. C16 is rapidly metabolized with elimination via glutathione conjugation [].

(4-Fluoro-3-iodobenzyl)guanidine (FIBG)

Compound Description: This compound, radiolabeled with either ¹⁸F or ¹³¹I, shows promise for the imaging and targeted radionuclide therapy of norepinephrine transporter (NET)-expressing tumors []. Studies demonstrate that ¹³¹I-FIBG exhibits higher and more prolonged retention in tumors compared to ¹²⁵I-MIBG (meta-iodobenzylguanidine) [].

4-tert-Butyl-N′-[(E)-(4-fluoro-3-methoxyphenyl)methylidene]benzohydrazide

Compound Description: The crystal structure of this compound has been determined [].

1-[2-(Aryl substituted)-5-(4'-fluoro-3-methylbiphenyl-4-yl)-[1,3,4]oxadiazole-3-yl]ethanone Derivatives

Compound Description: A series of novel ethanone derivatives based on the 1,3,4-oxadiazole scaffold, synthesized from 4'-fluoro-3-methylbiphenyl-4-carbohydrazide []. These compounds were screened for their cytotoxic activity against HeLa, HepG2, and Caco-2 cell lines using the MTT assay []. Among the synthesized compounds, two derivatives showed good cytotoxicity on the Caco-2 cell line [].

2-[[4-Fluoro-3-(trifluoromethyl)phenyl]amino]-4-(4-pyridinyl)-5-thiazolemethanol (JNJ-1930942)

Compound Description: JNJ-1930942 is a novel, highly selective positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR) []. This compound enhances choline-evoked increases in intracellular Ca2+ levels in GH4C1 cells expressing the cloned human α7 nAChR without affecting other nAChR subtypes (α4β2, α3β4) or the related 5-HT3A channel [].

(S)-N-[1-(4-Fluoro-3-morpholin-4-ylphenyl)ethyl]-3-(4-fluorophenyl)acrylamide (2)

Compound Description: This difluoro analogue is an orally bioavailable KCNQ2 opener free of CYP3A4 metabolism-dependent inhibition (MDI) []. The formation of a reactive intermediate was found to be responsible for CYP3A4 MDI observed with (S)-N-[1-(3-morpholin-4-ylphenyl)ethyl]-3-phenyl-acrylamide (1) [].

3-(3,5-Bis(trifluoromethyl)phenyl)quinoline (1) and 3-(4-fluoro-3-methylphenyl)quinoline (2)

Compound Description: These compounds were synthesized through the Suzuki-Miyaura Cross-coupling reaction of 3-bromoquinoline with aryl boronic acids and characterized by single-crystal X-ray diffraction, 1H NMR, 13C NMR, EI-MS, elemental analysis, and IR [].

2-(4-Fluoro-3-hydroxyphenyl)ethylamine (26)

Compound Description: This compound is a molecular modification of dopamine (DA) where the para hydroxyl group is replaced by fluorine []. It shows a two-fold lower affinity for both D1 and D2 dopamine receptors compared to dopamine []. N,N-dialkyl derivatives of 26 showed decreased affinity for D1 receptors and increased affinity for D2 receptors [].

Bis(4-fluoro-3-nitrophenyl) sulfone (FNS)

Compound Description: Incubation of glycerol-extracted, Triton X-100 demembranated Tetrahymena cilia with FNS caused an enhancement of ATPase activity []. FNS also enhanced the activity of solubilized 30S dynein, but slightly inhibited that of 14S dynein []. It is proposed that FNS enhances ATPase activity by inducing a conformation change of 30S dynein [].

Ethyl 2-azido-4-fluoro-3-hydroxystearates

Compound Description: Monolayers of enantiomeric compounds, diastereomeric mixtures, and racemic/diastereomeric mixtures of ethyl 2-azido-4-fluoro-3-hydroxystearates have been investigated. These monolayers collapse from the liquid-expanded phase, forming 3D collapse structures [].

4-Fluoro-3-nitrobenzoic Acid (FNBA)

Compound Description: FNBA has been used as a probe to characterize different reverse micellar interfaces []. The kinetics of its reaction with piperidine in various reverse micelle systems provides information about the micropolarity and ionic strength of the micellar environment [].

4-Fluoro-3-nitrophenyl Azide (FNPA)

Compound Description: This compound is a photoaffinity label for human placental monoamine oxidase-A (MAO-A) []. FNPA acts as a competitive inhibitor of MAO-A in the dark and, upon photolysis, covalently binds to the enzyme, irreversibly inhibiting its activity [].

9,10-Bis-(4-fluoro-3-trifluoromethylphenyl)anthracene and 2,7-Bis-(4-fluoro-3-trifluoromethylphenyl)fluorene

Compound Description: These two compounds are bisfluoro monomers used to prepare various poly(arylene ether)s through aromatic nucleophilic displacement of fluorine with different bisphenols []. The resulting polymers exhibit high thermal stability (up to 490 °C for 5% weight loss in TGA), good solubility in organic solvents, and glass transition temperatures up to 310 °C [].

2,3,4,8,9-Pentahydro-7-(4-halophenyl)pyrazolo[5,1-e]benzo[1,5]oxazocines (5) and 2,3(erythro),7,8-Tetrahydro-2-aryl-3-(4-fluoro-3-methylbenzoyl)-6-(4-halophenyl)pyrazolo[5,1-d]benzo[1,4]oxazepines (6)

Compound Description: These compounds were synthesized via a solid-liquid phase transfer catalysis (PTC) approach []. Their structures were confirmed through spectral analysis (IR, PMR, and MS) and analytical data [].

(4-fluoro-3-[¹³¹I]iodobenzyl)guanidine ([¹³¹I]FIBG) and (3-[²¹¹At]astato-4-fluorobenzyl)guanidine ([²¹¹At]AFBG)

Compound Description: These radiolabeled compounds are being investigated for their potential in imaging and treating tumors. [²¹¹At]AFBG and [¹³¹I]FIBG are synthesized from a common precursor, (4-fluoro-3-(trimethylsilyl)benzyl)guanidine, which is derived from 3-bromo-4-fluorotoluene [].

2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-(piperidin-4-yl)-1H-imidazol-1-yl}-N,N-dimethylethanamine

Compound Description: A practical synthesis of this compound involved the hydrogenation of 2-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-2-(pyridin-4-yl)-1H-imidazol-1-yl}-N,N-dimethylethanamine [].

4-Fluoro-1,5-disubstituted-1,2,3-triazoles

Compound Description: These compounds are synthesized by a novel regioselective method utilizing α-fluoronitroalkenes as synthetic surrogates of α-fluoroalkynes in [3+2] cycloaddition reactions with organic azides [].

Poly(3-alkyl-4-fluoro)thiophenes

Compound Description: These polymers are synthesized from 3-alkyl-4-fluorothiophenes, which are prepared by a regioselective method exploiting the directing effect of the fluorine group during a Grignard reaction []. These polymers show increased ionization potential and enhanced aggregation in solution compared to their non-fluorinated counterparts [].

1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833)

Compound Description: PF-06650833 is a potent and selective inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4), developed through fragment-based drug design [, ]. It exhibits excellent kinase selectivity and pharmacokinetic properties suitable for oral administration [].

2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide (NMS-P118)

Compound Description: NMS-P118 is a potent, orally available, and highly selective inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) []. It exhibits excellent ADME and pharmacokinetic profiles and demonstrates high efficacy in vivo, both as a single agent and in combination with Temozolomide in preclinical cancer models [].

trans-3,5-Dimethoxy-4-fluoro-4'-hydroxystilbene (3)

Compound Description: This stilbene derivative was synthesized and its bioactivity was compared to resveratrol (trans-3,4′,5-trihydroxystilbene) and pterostilbene (trans-3,5-dimethoxy-4′-hydroxystilbene) in the model organism Caenorhabditis elegans [].

Compound Description: These fluorinated carbohydrate analogs were synthesized via 1,6-anhydrohexopyranose chemistry []. The 1-O-deacetylated 3-fluoro and 4-fluoro analogs of acetylated D-galactosamine exhibited significant inhibitory effects on the proliferation of the human prostate cancer cell line PC-3 [].

cis-Bis[4-fluoro-N-(diethylcarbamothioyl)benzamido-κ²O,S]platinum(II)

Compound Description: This platinum(II) complex was synthesized and characterized by elemental analysis, FT-IR, NMR, and single-crystal X-ray diffraction []. The complex exhibits a square-planar coordination geometry around the platinum atom with two sulfur and two oxygen atoms from the N-(diethylcarbamothioyl)-4-fluorobenzamide ligand in a cis configuration [].

4'-Deoxy-4'-fluoro Neomycin Analogs

Compound Description: These analogs were synthesized, and their antibacterial activity and interactions with bacterial ribosomal RNA were investigated []. 4'-Deoxyfluorination enhances the inhibitory profile towards resistant enzymes and results in antibiotics with potency comparable to the parent neomycin B [].

2′-Fluoro-3′-(Substituted Pyridinyl)-7-deschloroepibatidine Analogues

Compound Description: These analogues were synthesized to investigate their nicotinic acetylcholine receptor (nAChR) binding and antinociceptive properties [].

3-Amino-3-(4-fluoro-phenyl)-1H-quinoline-2,4-dione (KR22332)

Compound Description: This synthetic compound exhibits a radioprotective effect in human keratinocytes by inhibiting mitochondrial dysfunction and reducing the generation of reactive oxygen species [].

1-(4-Benzoylpiperazin-1-yl)-2-(4-fluoro-7-[1,2,3]triazol-1-yl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione (BMS-585248)

Compound Description: This compound is a potent HIV-1 attachment inhibitor that targets the viral envelope protein gp120 []. It exhibits subnanomolar potency in a pseudotype infectivity assay and demonstrates good pharmacokinetic profiles in vivo [].

9-(4-[(18)F]fluoro-3-hydroxymethylbutyl)guanine ([(18)F]FHBG)

Compound Description: This compound is a penciclovir analog that shows promise as a PET radiotracer for imaging the expression of the herpes simplex virus thymidine kinase (HSV-tk) suicide gene in vivo [].

NBD-Hinokitiol

Compound Description: This compound is a derivative of hinokitiol, a natural antibacterial agent, formed by precolumn derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) for analysis by high-performance liquid chromatography-ultraviolet detection [].

L-(1'S,3'S)-9-[3-Fluoro-3-(hydroxymethyl)cyclopentan-1-yl]adenine (15)

Compound Description: This compound is a carbocyclic analog of L-4'-fluoro-2',3'-dideoxyadenosine, synthesized from an ester derived from 2,3-isopropylidene-D-glyceraldehyde [].

2′-Fluoro-3′-(Substituted Phenyl)deschloroepibatidine Analogues

Compound Description: These analogues were synthesized to explore their nicotinic acetylcholine receptor (nAChR) activity, selectivity, and potential as pharmacological tools and therapeutic leads [].

4-Fluoro-glutamines

Compound Description: These compounds are potential metabolic imaging agents for tumors, designed to target glutamine metabolism, an important hallmark of cancer [].

Mechanism of Action

The mechanism of action of 4-Fluoro-3-methylbenzonitrile can be understood by examining its chemical interactions and transformations. For instance, the synthesis of 4-[(18)F]fluorobenzylamine from 4-[(18)F]fluorobenzonitrile involves a transition metal-assisted sodium borohydride reduction, which is a critical step in the preparation of PET radiotracers1. The presence of the fluorine atom and the cyano group in the compound influences its electronic properties, as seen in the vibrational features of 4-fluorobenzonitrile studied through resonance enhanced multiphoton ionization and mass analyzed threshold ionization spectroscopy5. These studies provide insights into how the compound's structure affects its reactivity and interaction with other molecules.

Properties

CAS Number

185147-08-4

Product Name

4-Fluoro-3-methylbenzonitrile

IUPAC Name

4-fluoro-3-methylbenzonitrile

Molecular Formula

C8H6FN

Molecular Weight

135.14 g/mol

InChI

InChI=1S/C8H6FN/c1-6-4-7(5-10)2-3-8(6)9/h2-4H,1H3

InChI Key

ZMEAHKIIWJDJFT-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C#N)F

Canonical SMILES

CC1=C(C=CC(=C1)C#N)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.